molecular formula C30H34N2O5S B11447936 Ethyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11447936
M. Wt: 534.7 g/mol
InChI Key: NAIXSZHNMOKGGH-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a molecular formula of C30H34N2O5S. This compound is characterized by its unique structure, which includes a benzoate ester, a tetrahydroisoquinoline moiety, and a carbamothioyl group. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Carbamothioyl Group: This step involves the reaction of the tetrahydroisoquinoline derivative with an isothiocyanate, such as 3,5-dimethylphenyl isothiocyanate, under mild conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups, leading to the formation of corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamothioyl group, converting it to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiols or thioethers.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions likely plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({2-[(2,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
  • Ethyl 4-({2-[(4-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Uniqueness

Ethyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to the specific positioning of the dimethylphenyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H34N2O5S

Molecular Weight

534.7 g/mol

IUPAC Name

ethyl 4-[[2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H34N2O5S/c1-6-36-29(33)21-7-9-24(10-8-21)37-18-26-25-17-28(35-5)27(34-4)16-22(25)11-12-32(26)30(38)31-23-14-19(2)13-20(3)15-23/h7-10,13-17,26H,6,11-12,18H2,1-5H3,(H,31,38)

InChI Key

NAIXSZHNMOKGGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=CC(=C4)C)C)OC)OC

Origin of Product

United States

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